

Comparative Analysis of Calcium Influx Inhibitors: TS 155-2 vs. Verapamil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TS 155-2

Cat. No.: B560396

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A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of calcium influx inhibitors, the well-established drug verapamil is often a benchmark. This guide provides a comparative overview of a lesser-known compound, **TS 155-2**, and the widely used verapamil, with a focus on their mechanisms of action and specificity as calcium influx inhibitors. While extensive data is available for verapamil, information on **TS 155-2** is currently limited, precluding a definitive conclusion on whether it is a more specific inhibitor.

Mechanism of Action and Specificity

TS 155-2 is a macrocyclic lactone produced by a *Streptomyces* species.^{[1][2]} Its primary described function is the inhibition of thrombin-stimulated calcium entry into cells.^{[1][2][3][4][5]} Thrombin triggers a signaling cascade that leads to the release of calcium from intracellular stores and subsequent influx of extracellular calcium. The precise calcium channel(s) targeted by **TS 155-2** to mediate this inhibition have not been fully elucidated in publicly available literature. The original patent also suggests hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activity, though these effects have not been explored in subsequent research.^{[1][2]}

Verapamil, a non-dihydropyridine calcium channel blocker, primarily targets L-type voltage-gated calcium channels (Ca_v1.2).^[6] By blocking these channels, it reduces the influx of calcium into cardiac and vascular smooth muscle cells.^[7] This action leads to a decrease in heart rate, myocardial contractility, and vasodilation, making it effective in treating hypertension, angina, and certain cardiac arrhythmias.^{[6][7][8][9]}

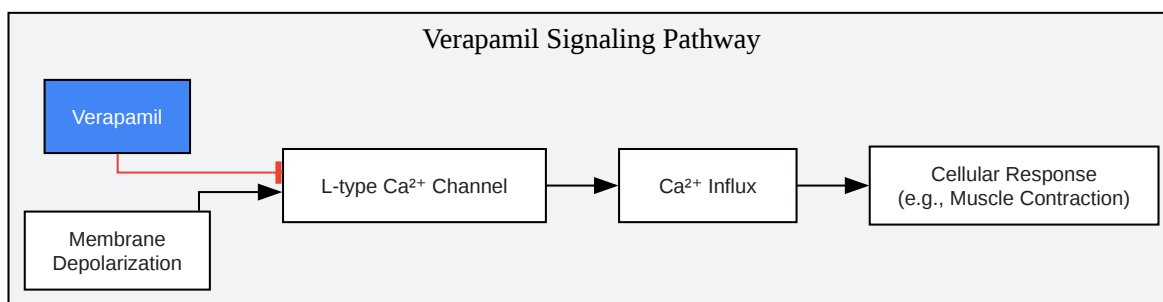
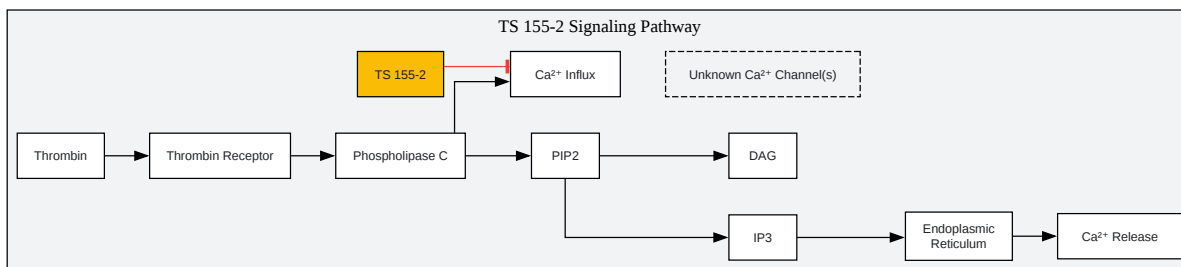
Comparative Data

Due to the limited research on **TS 155-2**, quantitative comparative data on its specificity against various calcium channels is unavailable. The following table summarizes the known information for both compounds.

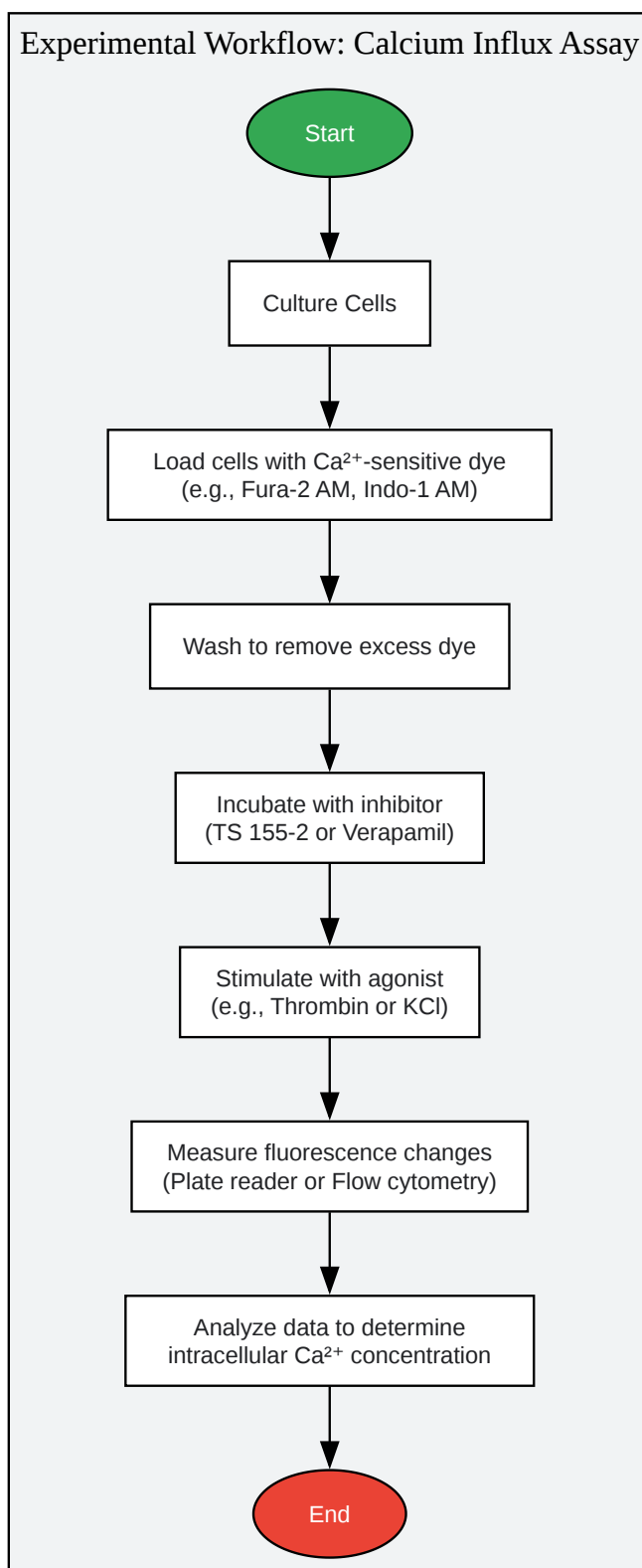
Feature	TS 155-2	Verapamil
Compound Type	Macrocyclic lactone	Phenylalkylamine
Primary Mechanism	Inhibitor of thrombin-stimulated calcium entry[1][2][3][4][5]	L-type voltage-gated calcium channel blocker[6]
Known Off-Target Effects	Not documented	- T-type voltage-gated calcium channels- Potassium channels- P-glycoprotein (P-gp) efflux pump
Cellular Effect	Blocks thrombin-evoked calcium influx[1]	Reduces calcium influx in cardiac and smooth muscle cells[7]

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental approaches, the following diagrams are provided.



Experimental Workflow: Calcium Influx Assay

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com